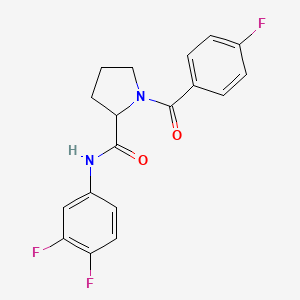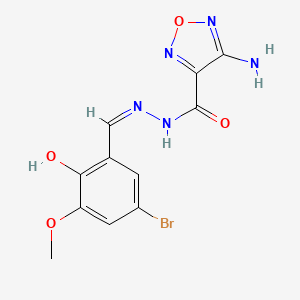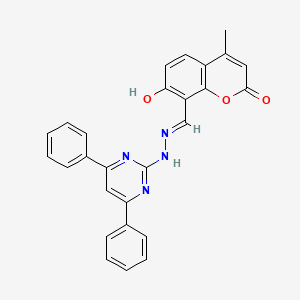
N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide, also known as DFP-10825, is a small molecule drug that has been developed for potential use as an anticancer agent. This compound has been shown to have promising activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, this compound may prevent the proper folding and function of these oncogenic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, as well as improve survival rates in mouse models of breast and colon cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide in lab experiments is its specificity for HSP90. Unlike other HSP90 inhibitors, this compound does not target other heat shock proteins, which may reduce the risk of off-target effects. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide. One area of interest is the development of more efficient synthesis methods for this compound, which may improve its availability for use in research. Another area of interest is the evaluation of this compound in combination with other anticancer agents, which may enhance its therapeutic efficacy. Additionally, the identification of biomarkers that predict response to this compound treatment may help to personalize cancer therapy and improve patient outcomes.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide involves a multi-step process that begins with the reaction of 3,4-difluoroaniline with acetic anhydride to form N-(3,4-difluorophenyl)acetamide. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of triethylamine to form this compound. The purity of the final product is confirmed using various analytical techniques, including NMR spectroscopy and HPLC.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been the subject of several scientific studies aimed at evaluating its potential as an anticancer agent. In vitro studies have shown that this compound is effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results, with this compound demonstrating significant antitumor activity in mouse models of breast and colon cancer.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-12-5-3-11(4-6-12)18(25)23-9-1-2-16(23)17(24)22-13-7-8-14(20)15(21)10-13/h3-8,10,16H,1-2,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLPOHXHIHNCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-((1E)-3-{[1-(2-pyrimidinyl)-3-piperidinyl]amino}-1-propen-1-yl)phenol](/img/structure/B6020005.png)


![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6020017.png)
![2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine](/img/structure/B6020023.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide](/img/structure/B6020041.png)
![1-(2-methoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6020042.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methyl-4-nitrophenyl)amino]methylene}acetamide](/img/structure/B6020046.png)
![4-(4-{[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6020054.png)

![isopropyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B6020074.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(2-furyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B6020078.png)
![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6020084.png)
![2-propyl-5-({3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyrimidine](/img/structure/B6020091.png)